molecular formula C11H17NO2 B8732098 3,5-Dimethoxy-4-(propan-2-yl)aniline

3,5-Dimethoxy-4-(propan-2-yl)aniline

Cat. No. B8732098
M. Wt: 195.26 g/mol
InChI Key: OLLLZDJQQIVQKZ-UHFFFAOYSA-N
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Patent
US07531547B2

Procedure details

A solution of 4-Isopropenyl-3,5-dimethoxy-phenylamine (take directly from step 5) in ethanol (200 mL) was hydrogenated overnight at room temperature and 1 psig of H2 gas using 10% palladium on charcoal catalyst (200 mg). The reaction was filtered through Celite and the pad was washed with additional ethanol. Concentration of the filtrate and purification by silica gel column chromatography eluting with 70/30 hexane/ethyl acetate yielded 4-Isopropyl-3,5-dimethoxy-phenylamine (1.4 g, 69%) as a pale pink solid, MS (M+H)=196.
Name
4-Isopropenyl-3,5-dimethoxy-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][C:7]([NH2:12])=[CH:6][C:5]=1[O:13][CH3:14])([CH3:3])=[CH2:2]>C(O)C.[Pd]>[CH:1]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][C:7]([NH2:12])=[CH:6][C:5]=1[O:13][CH3:14])([CH3:3])[CH3:2]

Inputs

Step One
Name
4-Isopropenyl-3,5-dimethoxy-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)C1=C(C=C(C=C1OC)N)OC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite
WASH
Type
WASH
Details
the pad was washed with additional ethanol
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate and purification by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 70/30 hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)C1=C(C=C(C=C1OC)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.